4-(2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}ethyl)-N-phenylpiperazine-1-carbothioamide
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Overview
Description
4-(2-{[1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)ETHYL]AMINO}ETHYL)-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a pyrazine ring, a phenyl group, and a dioxocyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)ETHYL]AMINO}ETHYL)-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multiple steps. One common approach is the acylation of dimedone with acetic anhydride to form 2-acetyldimedone. This intermediate is then reacted with various aminoalkanoic acids in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) in refluxing ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis equipment to improve yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)ETHYL]AMINO}ETHYL)-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, hydroxylamine, and triethylamine. Reaction conditions often involve refluxing in ethanol or other solvents, with temperatures and times optimized for each specific reaction .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(2-{[1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)ETHYL]AMINO}ETHYL)-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4-(2-{[1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)ETHYL]AMINO}ETHYL)-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate specific pathways. The exact molecular pathways involved are still under investigation, but they likely include interactions with key proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N- [1- (4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-3- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}-L-alanine
- Na- (4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nb-allyloxycarbonyl-D-2,3-diamino-propionic acid
Uniqueness
What sets 4-(2-{[1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)ETHYL]AMINO}ETHYL)-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H32N4O2S |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
4-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethyl]-N-phenylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C23H32N4O2S/c1-17(21-19(28)15-23(2,3)16-20(21)29)24-9-10-26-11-13-27(14-12-26)22(30)25-18-7-5-4-6-8-18/h4-8,28H,9-16H2,1-3H3,(H,25,30) |
InChI Key |
IMIKKRDTDAKLPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCN1CCN(CC1)C(=S)NC2=CC=CC=C2)C3=C(CC(CC3=O)(C)C)O |
Origin of Product |
United States |
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